ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate

Overview

Description

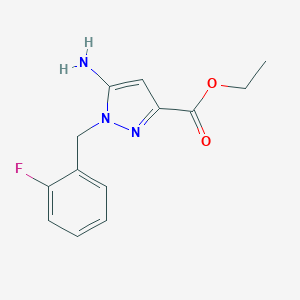

Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a fluorobenzyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole intermediate.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzyl halide reacts with the pyrazole intermediate.

Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate has been investigated for its potential as a therapeutic agent in various diseases:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation. A study focused on its effects on breast cancer cells demonstrated a reduction in cell viability and induction of apoptosis .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Potential

Recent investigations have highlighted the neuroprotective effects of pyrazole derivatives. This compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's .

Case Study: Anticancer Research

A notable case study involved the synthesis of this compound and its evaluation against various cancer cell lines. The study reported IC50 values indicating potent activity against breast and prostate cancer cells, suggesting its viability as a lead compound for further development .

Table: Summary of Pharmacological Activities

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science:

Synthesis of Novel Polymers

The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices could improve thermal stability and mechanical strength.

Development of Sensors

Research is underway to explore the use of this compound in developing sensors for detecting specific biomolecules or environmental pollutants due to its unique chemical reactivity.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorobenzyl group can enhance the compound’s ability to cross biological membranes, while the amino group can participate in hydrogen bonding with target proteins.

Comparison with Similar Compounds

Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

Ethyl 5-amino-1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

Ethyl 5-amino-1-(2-methylbenzyl)-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of fluorine.

Ethyl 5-amino-1-(2-bromobenzyl)-1H-pyrazole-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.

Biological Activity

Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate (CAS Number: 256504-39-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and research findings, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

Molecular Formula : C13H14FN3O2

Molecular Weight : 263.27 g/mol

Purity : >96%

The compound features a pyrazole ring substituted with an amino group, a fluorobenzyl group, and an ethyl ester group. The presence of the fluorine atom is particularly noteworthy as it can influence the compound’s reactivity and biological activity significantly .

Synthesis

The synthesis of this compound generally involves several key steps:

- Formation of the Pyrazole Ring : Condensation of hydrazine with a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate).

- Introduction of the Amino Group : Nucleophilic substitution reactions involving suitable halogenated pyrazole intermediates.

- Attachment of the Fluorobenzyl Group : Nucleophilic aromatic substitution using fluorobenzyl halides.

- Esterification : Finalizing the structure by forming the ethyl ester using ethanol and an acid catalyst.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorobenzyl group enhances membrane permeability, while the amino group can participate in hydrogen bonding with target proteins .

Pharmacological Applications

This compound has been investigated for various pharmacological properties:

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against other pyrazole derivatives:

| Compound | Structure | Key Activity |

|---|---|---|

| Ethyl 5-amino-1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylate | Cl instead of F | Moderate anti-inflammatory |

| Ethyl 5-amino-1-(2-methylbenzyl)-1H-pyrazole-3-carboxylate | Methyl instead of F | Lower anti-inflammatory |

| Ethyl 5-amino-1-(2-bromobenzyl)-1H-pyrazole-3-carboxylate | Br instead of F | Similar activity profile |

The fluorine atom in this compound enhances its biological activity compared to its chloro and bromo counterparts .

Case Studies and Research Findings

Recent studies have focused on elucidating the structure–activity relationships (SARs) of pyrazole derivatives, including this compound. For instance:

- Anti-inflammatory Efficacy : A study demonstrated that derivatives exhibited significant COX inhibition with IC50 values ranging from 0.034 to 0.052 μM, indicating strong anti-inflammatory potential .

- Safety Profile Assessment : Histopathological evaluations suggest minimal gastric toxicity for certain derivatives, positioning them as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Properties

IUPAC Name |

ethyl 5-amino-1-[(2-fluorophenyl)methyl]pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O2/c1-2-19-13(18)11-7-12(15)17(16-11)8-9-5-3-4-6-10(9)14/h3-7H,2,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWGQBBJLJWPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701165496 | |

| Record name | Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256504-39-9 | |

| Record name | Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256504-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.